molecular formula C13H26ClN B1459165 (1-Cyclohexylcyclohexyl)methanamine hydrochloride CAS No. 854707-91-8

(1-Cyclohexylcyclohexyl)methanamine hydrochloride

Cat. No. B1459165
CAS RN: 854707-91-8
M. Wt: 231.8 g/mol
InChI Key: HSFOGMNAHNFCQU-UHFFFAOYSA-N
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Description

(1-Cyclohexylcyclohexyl)methanamine hydrochloride is a synthetic compound . It has a molecular formula of C13H26ClN and a molecular weight of 231.81 g/mol . It appears as a powder .


Molecular Structure Analysis

The IUPAC name for this compound is (1-cyclohexylcyclohexyl)methanamine; hydrochloride . The Standard InchI is InChI=1S/C13H25N.ClH/c14-11-13(9-5-2-6-10-13)12-7-3-1-4-8-12;/h12H-1-11-14H2;1H . The SMILES structure is C1CCC(CC1)C2(CCCCC2)CN.Cl .


Physical And Chemical Properties Analysis

(1-Cyclohexylcyclohexyl)methanamine hydrochloride appears as a powder . The melting point, boiling point, and theoretical density are not available . The compound should be stored at room temperature .

Scientific Research Applications

Analytical Method Development and Biological Matrices Analysis

A study focused on the characterization and analytical method development for psychoactive arylcyclohexylamines, highlighting the importance of these compounds in forensic and toxicological analysis. The research presented a qualitative and quantitative method using liquid chromatography (HPLC) and mass spectrometry for determining such compounds in biological fluids like blood, urine, and vitreous humor, demonstrating the relevance of cyclohexylamine derivatives in analytical chemistry and toxicology (De Paoli, Brandt, Wallach, Archer, & Pounder, 2013).

Synthesis and Chemical Reactivity Studies

Another area of application is in the synthesis of novel compounds and understanding their chemical reactivity. Research on the synthesis of N′-substituted N-(1-phenylcyclopentylmethyl)oxamides, which are structurally similar to "(1-Cyclohexylcyclohexyl)methanamine hydrochloride," demonstrates the ongoing interest in cyclohexylamine derivatives for developing new molecules with potential biological activities (Aghekyan, Panosyan, & Markaryan, 2013).

Neuropharmacological Research

Cyclohexylamine derivatives serve as structural templates in neuropharmacological research, particularly in the study of psychoactive substances. The synthesis and analytical characterization of PCP and PCPy analogues, as well as their intermediates, underscore the importance of these compounds in developing new neuroactive drugs and understanding their mechanisms of action (Wallach, De Paoli, Adejare, & Brandt, 2014).

Drug Development

The synthesis and application of cyclohexylamine derivatives extend to drug development, especially in the context of antidepressants. The synthesis of sertraline hydrochloride, a potent antidepressant, involves similar chemical frameworks, highlighting the role of cyclohexylamine derivatives in the pharmaceutical industry (Vukics, Fodor, Fischer, Fellegvári, & Lévai, 2002).

Mechanism of Action

The mechanism of action for (1-Cyclohexylcyclohexyl)methanamine hydrochloride is not specified in the search results. This could be due to the compound’s synthetic nature and its potential use in various scientific fields.

Safety and Hazards

The safety information signal word for this compound is "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . There are several precautionary statements associated with this compound, including P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P264 (Wash thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), and others .

properties

IUPAC Name

(1-cyclohexylcyclohexyl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25N.ClH/c14-11-13(9-5-2-6-10-13)12-7-3-1-4-8-12;/h12H,1-11,14H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSFOGMNAHNFCQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2(CCCCC2)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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